molecular formula C16H19F2N3O2 B6051004 N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

货号 B6051004
分子量: 323.34 g/mol
InChI 键: UKIOSZUDFISJQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases that plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用机制

CP-690,550 selectively inhibits N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, CP-690,550 blocks the downstream signaling of these cytokines, leading to the suppression of immune responses. This mechanism of action makes CP-690,550 a promising therapeutic agent for autoimmune diseases, where excessive immune responses contribute to tissue damage and inflammation.
Biochemical and Physiological Effects
CP-690,550 has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. CP-690,550 also decreases the proliferation and activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In addition, CP-690,550 has been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a decrease in tissue damage and inflammation.

实验室实验的优点和局限性

CP-690,550 has several advantages as a research tool. It is highly selective for N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, which allows for the specific inhibition of N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide-mediated signaling pathways. CP-690,550 also has good oral bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, CP-690,550 has some limitations as a research tool. It is relatively expensive and has a low yield in synthesis, which may limit its availability for some research groups. In addition, CP-690,550 has potential off-target effects on other JAK family members, which may complicate the interpretation of experimental results.

未来方向

CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are still several areas that require further investigation. One area of interest is the potential use of CP-690,550 in combination with other immunomodulatory agents, such as biologic therapies or small molecule inhibitors, to enhance its therapeutic efficacy. Another area of interest is the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Finally, further studies are needed to elucidate the long-term safety and efficacy of CP-690,550 in patients with autoimmune diseases.

合成方法

The synthesis of CP-690,550 involves several steps. The starting material is 2,3-difluorobenzylamine, which is reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to give the carboxylic acid, which is coupled with N-cyclopropyl-2-aminoacetamide in the presence of a coupling agent to yield the final product, CP-690,550. The overall yield of this synthesis is around 10%.

科学研究应用

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, CP-690,550 has shown efficacy in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, CP-690,550 has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.

属性

IUPAC Name

N-cyclopropyl-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c17-12-3-1-2-10(15(12)18)9-21-7-6-19-16(23)13(21)8-14(22)20-11-4-5-11/h1-3,11,13H,4-9H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIOSZUDFISJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。